molecular formula C9H7Cl2NO B8523237 2,3-Dichloro-4-methoxybenzyl cyanide CAS No. 213994-78-6

2,3-Dichloro-4-methoxybenzyl cyanide

Cat. No.: B8523237
CAS No.: 213994-78-6
M. Wt: 216.06 g/mol
InChI Key: HWTRFMJYHOISSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-methoxybenzyl cyanide is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

213994-78-6

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7Cl2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3

InChI Key

HWTRFMJYHOISSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With stirring, a solution of 68 g of 2,3-dichloro-4-methoxybenzyl bromide in 220 ml of dimethyl sulfoxide was added dropwise to a suspension of 15 g of anhydrous sodium cyanide in 250 ml of anhydrous dimethyl sulfoxide. The mixture was subsequently heated to reflux temperature under an atmosphere of nitrogen for 5 hours. The cold reaction mixture was poured into 1.5 l of ice-water, after which the solid product which had formed was separated off, washed with water and purified by trituration with petroleum ether (at 40—60° C). Yield: 51 g (white crystals); m.p.: 118—119° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-(bromomethyl)-2,3-dichloro-4-methoxybenzene (1.00 g), water (3.00 mL), methanol (6.00 mL), and dimethyl sulfoxide (2.00 mL) was added sodium cyanide (246 mg) at room temperature, followed by stirring at 40° C. for 5 hours. The reaction mixture was concentrated under reduced pressure, and then water was added thereto. The resulting solid was collected by filtration to obtain (2,3-dichloro-4-methoxyphenyl)acetonitrile (776 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.